molecular formula C15H21N3O B11745733 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine

Cat. No.: B11745733
M. Wt: 259.35 g/mol
InChI Key: OJYPIXSLJSWILD-UHFFFAOYSA-N
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Description

[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine (CAS: EN300-231880) is a pyrazole-based secondary amine with the molecular formula C₁₆H₂₃N₃O and a molecular weight of 273.38 g/mol . The compound features a 1,3-dimethylpyrazole core linked via a methylene bridge to a 2-(3-methoxyphenyl)ethylamine moiety.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine

InChI

InChI=1S/C15H21N3O/c1-12-9-14(18(2)17-12)11-16-8-7-13-5-4-6-15(10-13)19-3/h4-6,9-10,16H,7-8,11H2,1-3H3

InChI Key

OJYPIXSLJSWILD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCCC2=CC(=CC=C2)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine typically involves the reaction of 1,3-dimethyl-5-aminopyrazole with 3-methoxyphenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent like ethanol and a catalyst such as sodium ethoxide . The mixture is heated to a specific temperature, often around 85°C, and stirred for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole Core Modifications

[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine (CAS: 1173085-38-5)
  • Molecular Formula : C₁₆H₂₃N₃O (identical to the target compound).
  • Key Differences: Substituent positions on the pyrazole: 1-ethyl and 5-methyl vs. 1,3-dimethyl in the target. Both compounds retain the 2-(3-methoxyphenyl)ethylamine chain, indicating a conserved pharmacophore for target engagement .
3-Methyl-1-(1-(thiophen-2-yl)ethyl)-1H-pyrazol-5-amine (CAS: 957483-06-6)
  • Molecular Formula : C₁₀H₁₃N₃S.
  • Key Differences :
    • Replacement of the 3-methoxyphenyl group with a thiophene ring introduces sulfur-based hydrophobicity.
    • Lack of the ethylamine chain reduces hydrogen-bonding capacity, likely impacting solubility and receptor interactions .

Substituent Variations on the Aromatic Ring

1-[(3-Methoxyphenyl)methyl]-1H-pyrazol-5-amine (CAS: 1052552-26-7)
  • Molecular Formula : C₁₁H₁₃N₃O.
  • Key Differences :
    • Simplified structure: A benzyl group replaces the ethylamine chain, shortening the molecule.
    • Reduced molecular weight (vs. 273.38 g/mol) may enhance membrane permeability but limit steric interactions with bulkier binding pockets .
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine (MK50)
  • Molecular Formula : C₁₀H₁₁N₃O.
  • Key Differences :
    • Absence of alkyl substituents on the pyrazole and the ethylamine chain.
    • The 3-methoxyphenyl group is directly attached to the pyrazole, suggesting divergent electronic effects compared to the target compound .

Functional Group Additions

N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (6b)
  • Molecular Formula : C₃₀H₃₂FN₃O₂.
  • Key Differences :
    • Incorporation of a carboxamide group and bulky tert-butyl substituents enhances lipophilicity and metabolic stability.
    • The 4-fluorophenyl group introduces electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound .

Data Table: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound (EN300-231880) C₁₆H₂₃N₃O 273.38 1,3-Dimethylpyrazole + 2-(3-methoxyphenyl)ethylamine
[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl] analog (1173085-38-5) C₁₆H₂₃N₃O 273.38 1-Ethyl-5-methylpyrazole + 2-(3-methoxyphenyl)ethylamine
1-[(3-Methoxyphenyl)methyl]-1H-pyrazol-5-amine (1052552-26-7) C₁₁H₁₃N₃O 203.24 3-Methoxyphenylmethyl + unsubstituted pyrazole
MK50 (3-(3-Methoxyphenyl)-1H-pyrazol-5-amine) C₁₀H₁₁N₃O 189.21 3-Methoxyphenyl + unsubstituted pyrazole

Biological Activity

The compound [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine , with CAS number 1856036-11-7 , has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Basic Information

PropertyValue
Molecular FormulaC₁₅H₂₁N₃O
Molecular Weight259.35 g/mol
CAS Number1856036-11-7

The structure of the compound features a pyrazole ring and an ethylamine moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The results highlighted the following:

CompoundCell LineIC₅₀ (µM)
This compoundMCF73.79
Similar Pyrazole DerivativeSF-26812.50
Similar Pyrazole DerivativeNCI-H46042.30

These findings suggest that the compound may possess significant anticancer potential, warranting further investigation.

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. Research has indicated that compounds in this class can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Compounds similar to this compound have been shown to exhibit this inhibitory effect.

Antioxidant Activity

Antioxidant properties are another area where pyrazole derivatives have shown promise. Studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress.

Comparative Analysis of Antioxidant Activity

A comparative study on various pyrazole derivatives revealed:

CompoundAntioxidant Activity (%)
This compound96.64
Other Pyrazole Derivative85.00

This indicates that the compound is among the more potent antioxidants in its class.

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